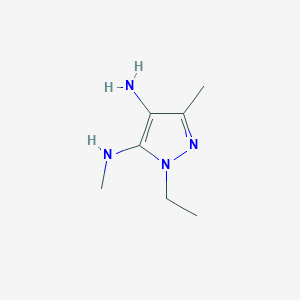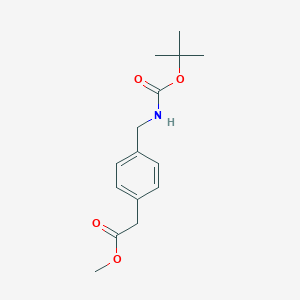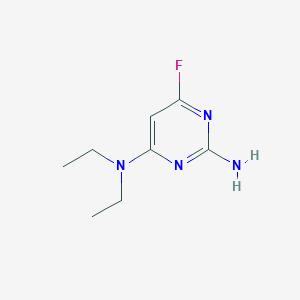
3-Amino-4-(2-aminoethylamino)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-aminoethylamino)cyclobut-3-ene-1,2-dione is a cyclic amino acid derivative that has gained significant interest in recent years due to its potential applications in various scientific research areas. This compound is also known as ACBC or 3-ABA, and it has a unique structure that makes it a valuable tool for investigating different biological processes.
Mechanism of Action
The mechanism of action of 3-ABA is complex and depends on the specific biological system being studied. In general, 3-ABA acts as a modulator of glutamate receptors, including NMDA receptors, by binding to specific sites on the receptor. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of glutamate, such as glutaminase. In cancer cells, 3-ABA induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the activity of anti-apoptotic proteins. It also inhibits tumor angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ABA are diverse and depend on the specific biological system being studied. In neurons, 3-ABA has been shown to enhance synaptic transmission and plasticity by modulating the activity of glutamate receptors. It has also been shown to protect neurons from excitotoxicity, a process that can lead to cell death in neurological disorders. In cancer cells, 3-ABA induces apoptosis and inhibits tumor angiogenesis, leading to a reduction in tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In general, the effects of 3-ABA on biological systems are dose-dependent and require further investigation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-ABA in lab experiments include its unique structure, which allows for the investigation of specific biological processes, and its potential applications in various scientific research areas. It is also relatively easy to synthesize and purify, making it a valuable tool for drug discovery and development. However, there are also limitations to using 3-ABA in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the specific biological system being studied. It is also important to note that the effects of 3-ABA on biological systems are complex and may not be fully understood.
Future Directions
There are several future directions for the research of 3-ABA. One potential direction is the investigation of its role in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new compounds based on the structure of 3-ABA for the treatment of cancer and other diseases. The use of 3-ABA as a scaffold for drug discovery is also an area of interest, as it has shown potential in the development of new pharmacological agents. Finally, the investigation of the potential side effects and toxicity of 3-ABA is also an important area of future research.
Synthesis Methods
The synthesis of 3-ABA is a multi-step process that involves the reaction of various chemical compounds. One of the most common methods for synthesizing 3-ABA is the reaction of N-(tert-butoxycarbonyl)-L-aspartic acid anhydride with ethylenediamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using chromatography techniques. Other methods for synthesizing 3-ABA have also been reported, including the use of different starting materials and reaction conditions.
Scientific Research Applications
3-ABA has shown promising results in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-ABA has been used as a tool for investigating the role of glutamate receptors in synaptic transmission and plasticity. It has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. In cancer research, 3-ABA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. It has also been investigated as a potential drug candidate for the treatment of multiple myeloma. In drug discovery, 3-ABA has been used as a scaffold for designing new compounds with improved pharmacological properties.
properties
CAS RN |
178324-42-0 |
|---|---|
Product Name |
3-Amino-4-(2-aminoethylamino)cyclobut-3-ene-1,2-dione |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-amino-4-(2-aminoethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H9N3O2/c7-1-2-9-4-3(8)5(10)6(4)11/h9H,1-2,7-8H2 |
InChI Key |
AEQSJKYQSTXPSB-UHFFFAOYSA-N |
SMILES |
C(CNC1=C(C(=O)C1=O)N)N |
Canonical SMILES |
C(CNC1=C(C(=O)C1=O)N)N |
synonyms |
3-Cyclobutene-1,2-dione, 3-amino-4-[(2-aminoethyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)


![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)









